(S)-(+)-4-Penten-2-ol serves as a crucial intermediate in the synthesis of (−)-cladospolide C, a natural product with antifungal properties. Researchers have utilized this alcohol to construct the core carbon skeleton of the molecule. []
The compound is also employed in the preparation of a key intermediate for synthesizing (−)-iso-cladospolide B1, another natural product with potential biological activities. In this case, (S)-(+)-4-Penten-2-ol is used to create a specific carboxamide derivative.
(S)-(+)-4-Penten-2-ol acts as a starting material for the synthesis of S-enantiomers of hydroxyeicosa tetraenoic acid (HETE), specifically 19-HETE. HETE molecules are signaling lipids involved in various biological processes, and the S-enantiomer is crucial for understanding their specific functions.
This alcohol can be converted into an acryloyl ester derivative through reaction with acryloyl chloride. This ester intermediate plays a vital role in the subsequent synthesis of parasorbic acid, a potential antifungal agent.
(S)-(+)-4-Penten-2-ol is a chiral compound with the molecular formula CHO and a molecular weight of approximately 86.13 g/mol. It is a clear, colorless liquid with a characteristic odor, often associated with fruity or floral notes . The compound has various synonyms, including 1-Penten-4-ol and pent-4-en-2-ol. Its structure features a double bond between the first and second carbon atoms, along with a hydroxyl group attached to the second carbon, making it an alcohol derivative of pentene .
Research indicates that (S)-(+)-4-Penten-2-ol exhibits various biological activities. It has been studied for its potential antimicrobial properties, particularly against certain strains of bacteria and fungi. Additionally, its unique structural features may contribute to its role in plant defense mechanisms and interactions within ecological systems . Its pleasant aroma also suggests potential applications in aromatherapy and perfumery.
Several methods exist for synthesizing (S)-(+)-4-Penten-2-ol:
(S)-(+)-4-Penten-2-ol has diverse applications across various fields:
Interaction studies have focused on how (S)-(+)-4-Penten-2-ol interacts with biological systems:
Several compounds share structural similarities with (S)-(+)-4-Penten-2-ol. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Pentanol | Straight-chain alcohol | Simple structure; lacks double bond |
3-Penten-2-ol | Alkene | Different double bond position |
4-Hydroxypentene | Alcohol | Hydroxyl group on terminal carbon |
(R)-(-)-4-Penten-2-ol | Enantiomer | Opposite chirality |
(S)-(+)-4-Penten-2-ol's unique configuration provides distinct biological activities and sensory properties that differentiate it from these similar compounds. Its chiral nature allows for specific interactions that are not present in its non-chiral counterparts .
(S)-(+)-4-Penten-2-ol, systematically named (2S)-pent-4-en-2-ol, derives its IUPAC designation from a five-carbon chain (pent-) with a hydroxyl group (-ol) at position 2 and a double bond (-en-) between carbons 4 and 5. Its molecular formula, C₅H₁₀O, permits constitutional isomerism through variations in hydroxyl positioning or unsaturation patterns. For alcohols with the same formula, isomers include:
The presence of a double bond introduces additional isomerism. For example, pent-1-en-3-ol and pent-3-en-1-ol represent positional isomers differing in double bond and hydroxyl group placement.
The chiral center at C2 in (S)-(+)-4-Penten-2-ol necessitates R/S classification. Using the Cahn-Ingold-Prelog rules:
Experimental verification via polarimetry confirms the dextrorotatory nature ([α]²⁰/D = +5.0° in chloroform), consistent with the (S) enantiomer’s optical activity.
The molecule adopts distinct conformers influenced by:
Computational studies (e.g., HF/6-31G) reveal a **1.8 kcal/mol energy difference between the lowest-energy staggered conformation and higher-energy eclipsed forms.
The nuclear magnetic resonance spectroscopic analysis of (S)-(+)-4-Penten-2-ol provides comprehensive structural elucidation through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits distinctive spectral signatures that are characteristic of its unique molecular framework containing both alkene and secondary alcohol functionalities [1] [2].
The proton nuclear magnetic resonance spectrum of (S)-(+)-4-Penten-2-ol displays well-resolved signals that correspond to the distinct hydrogen environments within the molecular structure [1] [2]. The spectral data, acquired at 90 megahertz in deuterated chloroform, reveals characteristic chemical shift patterns and multiplicities that facilitate structural confirmation [1].
The most downfield signal appears as a multiplet between 5.99 and 5.77 parts per million, integrating for one proton and corresponding to the olefinic hydrogen attached to the internal carbon of the double bond [1]. This chemical shift region is characteristic of alkene protons, which experience deshielding due to the electron-withdrawing nature of the carbon-carbon double bond [3]. The multiplicity pattern arises from coupling interactions with adjacent protons on the allyl chain.
The terminal alkene protons manifest as a complex multiplet between 5.23 and 5.15 parts per million, integrating for two protons [1]. These signals represent the geminal protons of the terminal methylene group (=CH₂), which exhibit characteristic coupling patterns with the adjacent vinyl proton. The chemical shift values are consistent with terminal alkene carbons, which typically resonate in this region due to the magnetic anisotropy effects of the carbon-carbon double bond [3] [4].
The carbinol proton appears as a well-defined quartet at 3.84 parts per million, integrating for one proton [1]. This signal corresponds to the hydrogen attached to the carbon bearing the hydroxyl group. The quartet multiplicity results from coupling with the three equivalent methyl protons, demonstrating the characteristic (n+1) rule for nuclear magnetic resonance coupling patterns [3]. The chemical shift is consistent with protons adjacent to electronegative oxygen atoms, which cause downfield displacement through inductive effects.
The methylene protons adjacent to the double bond system appear as a complex multiplet between 2.29 and 2.14 parts per million, integrating for two protons [1]. These protons are positioned alpha to the alkene functionality and exhibit coupling with both the vinyl proton and the carbinol proton, resulting in the observed multiplet pattern.
A broad singlet at 1.94 parts per million, integrating for one proton, corresponds to the hydroxyl proton [1]. The chemical shift and broadening are characteristic of alcohol protons, which often exhibit variable chemical shifts depending on concentration, temperature, and hydrogen bonding interactions with the solvent [5].
The methyl group attached to the carbinol carbon produces a well-resolved doublet at 1.20 parts per million, integrating for three protons [1]. This signal demonstrates coupling with the adjacent carbinol proton, resulting in the doublet multiplicity with a characteristic coupling constant typical of methyl-methine interactions [3].
Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
5.99-5.77 | multiplet | 1H | =CH- |
5.23-5.15 | multiplet | 2H | =CH₂ |
3.84 | quartet | 1H | CH(OH) |
2.29-2.14 | multiplet | 2H | CH₂ |
1.94 | singlet (OH) | 1H | OH |
1.20 | doublet | 3H | CH₃ |
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the identification of distinct carbon environments within (S)-(+)-4-Penten-2-ol [4] [6] [7]. Carbon-13 nuclear magnetic resonance spectroscopy utilizes the magnetic properties of the carbon-13 isotope, which accounts for approximately one percent of naturally occurring carbon atoms [6] [7].
The terminal alkene carbon (C-1) appears in the characteristic region between 115 and 118 parts per million [8] [4]. This chemical shift range is typical for sp² hybridized carbons in terminal alkene systems, where the carbon experiences significant deshielding due to the electronic environment of the double bond [4] [6].
The internal alkene carbon (C-2) resonates between 135 and 140 parts per million, reflecting the distinct electronic environment of the internal vinyl carbon [8] [4]. This downfield position relative to the terminal carbon results from the different substitution pattern and electronic effects within the double bond system [6].
The methylene carbon adjacent to the double bond (C-3) exhibits chemical shifts between 40 and 45 parts per million [8] [4]. This positioning reflects the sp³ hybridization state and the influence of the adjacent alkene functionality, which causes moderate deshielding compared to simple alkyl carbons [4].
The carbinol carbon (C-4) appears between 65 and 70 parts per million, characteristic of sp³ carbons bearing hydroxyl substituents [8] [4]. The significant downfield shift results from the electron-withdrawing effect of the directly attached oxygen atom, which reduces electron density around the carbon nucleus [4] [6].
The methyl carbon (C-5) resonates between 22 and 25 parts per million, typical of primary carbon atoms in aliphatic systems [8] [4]. This upfield position reflects the sp³ hybridization and the relatively electron-rich environment of the methyl group [6].
Carbon Position | Chemical Shift Range (ppm) | Carbon Environment |
---|---|---|
C-1 (=CH₂) | 115-118 | sp² carbon (terminal alkene) |
C-2 (=CH-) | 135-140 | sp² carbon (internal alkene) |
C-3 (CH₂) | 40-45 | sp³ carbon (α to C=C) |
C-4 (CHOH) | 65-70 | sp³ carbon bearing OH |
C-5 (CH₃) | 22-25 | sp³ carbon (methyl) |
The infrared spectroscopic analysis of (S)-(+)-4-Penten-2-ol reveals characteristic vibrational modes that provide definitive identification of the functional groups present within the molecular structure [9] [5] [10]. The infrared spectrum exhibits distinct absorption bands that correspond to specific bond stretching and bending vibrations, enabling comprehensive functional group characterization [5] [10].
The most prominent feature in the infrared spectrum appears as a strong, broad absorption band between 3600 and 3200 wavenumbers [5] [10] [11]. This characteristic absorption corresponds to the oxygen-hydrogen stretching vibration of the secondary alcohol functionality [5] [10]. The broad nature of this absorption results from hydrogen bonding interactions, which cause the vibrational frequency to vary due to intermolecular associations [10] [11].
The breadth and intensity of the hydroxyl stretching band provide information about the hydrogen bonding environment of the alcohol group [5] [10]. In neat samples or concentrated solutions, extensive hydrogen bonding leads to broader absorption profiles spanning the entire 3600-3200 wavenumber region [11] [12]. The specific frequency within this range depends on the strength and extent of hydrogen bonding interactions [10].
The carbon-oxygen stretching vibration appears as a strong absorption between 1200 and 1020 wavenumbers [5] [10] [11]. This band is characteristic of the carbon-oxygen single bond in alcohol functionalities and provides confirmatory evidence for the presence of the hydroxyl group [10] [11]. The exact frequency within this range depends on the molecular environment and the nature of substituents adjacent to the carbon-oxygen bond [5].
The alkene functionality exhibits several characteristic vibrational modes that are readily identifiable in the infrared spectrum [10] [13] [14]. The carbon-hydrogen stretching vibrations of the alkene protons appear as medium intensity absorptions between 3100 and 3000 wavenumbers [10] [11] [13]. These absorptions are distinguished from saturated carbon-hydrogen stretches by their higher frequency, resulting from the increased s-character of sp² hybridized carbon-hydrogen bonds [13] [14].
The carbon-carbon double bond stretching vibration manifests as a weak to medium intensity absorption between 1680 and 1620 wavenumbers [10] [11] [13]. The relatively weak intensity of this absorption is characteristic of alkene systems and results from the small change in dipole moment during the stretching vibration [13] [14]. The exact frequency within this range depends on the substitution pattern of the double bond and the presence of conjugation or other electronic effects [10] [13].
The out-of-plane bending vibrations of the alkene carbon-hydrogen bonds produce strong absorptions between 995 and 685 wavenumbers [11] [15] [16]. These vibrations are particularly diagnostic for determining the substitution pattern of alkene systems, as different substitution patterns produce characteristic frequencies within this region [16]. For terminal alkenes like (S)-(+)-4-Penten-2-ol, these absorptions typically appear at higher frequencies within the range [16].
The saturated portions of the molecule contribute characteristic carbon-hydrogen stretching absorptions between 2990 and 2850 wavenumbers [10] [11] [12]. These absorptions appear as strong bands and are typical of sp³ hybridized carbon-hydrogen bonds in alkyl chains [11] [12]. The frequency variations within this range correspond to different types of carbon-hydrogen bonds, including methyl, methylene, and methine groups [10].
Specific bending vibrations of methyl and methylene groups appear in the fingerprint region of the spectrum [10] [11]. The methylene scissoring vibration produces a medium intensity absorption around 1465 wavenumbers, while methyl group bending vibrations appear around 1375 wavenumbers [11] [12]. These absorptions provide additional confirmation of the alkyl chain structure within the molecule [10].
Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
---|---|---|---|
3600-3200 | strong, broad | O-H stretch | alcohol |
3100-3000 | medium | =C-H stretch | alkene |
2990-2850 | strong | C-H stretch (alkyl) | alkane |
1680-1620 | weak-medium | C=C stretch | alkene |
1465 | medium | CH₂ bend | methylene |
1375 | medium | CH₃ bend | methyl |
1200-1020 | strong | C-O stretch | alcohol |
995-685 | strong | =C-H bend (out-of-plane) | alkene |
The mass spectrometric analysis of 4-penten-2-ol under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition [1] [17] [18]. The mass spectrum exhibits a molecular ion peak and several fragment ions that result from predictable bond cleavage processes typical of alcohol-containing alkene systems [18] [19].
The molecular ion peak appears at mass-to-charge ratio 86, corresponding to the molecular formula C₅H₁₀O with a molecular weight of 86.13 atomic mass units [1] [17]. The molecular ion peak intensity is typically weak, which is characteristic of branched alcohols that undergo facile fragmentation under electron impact conditions [18] [19]. The ionization process involves removal of an electron from a non-bonding orbital on the oxygen atom, generating a radical cation [19].
The base peak in the mass spectrum occurs at mass-to-charge ratio 45, representing 100% relative intensity [1]. This fragment corresponds to the loss of 41 mass units from the molecular ion, indicating the elimination of a C₃H₅ unit [1]. This fragmentation pattern is consistent with alpha cleavage adjacent to the oxygen-bearing carbon, which is a favorable process due to the stabilization of the resulting oxonium ion [18] [19].
The formation of the mass-to-charge ratio 45 fragment can be rationalized through alpha fragmentation mechanisms characteristic of alcohol systems [19]. The initial radical cation undergoes cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon, leading to the formation of a stabilized fragment containing the oxygen functionality [18] [19]. This fragmentation pattern is particularly favored in secondary alcohols where the positive charge can be stabilized through resonance interactions [19].
Several secondary fragment ions provide additional structural information about the molecular framework [1] [18]. The fragment at mass-to-charge ratio 71 results from the loss of 15 mass units from the molecular ion, corresponding to the elimination of a methyl radical [1]. This fragmentation occurs through cleavage of the carbon-carbon bond connecting the methyl group to the carbinol carbon, following typical patterns observed in secondary alcohol systems [18] [19].
The fragment ions at mass-to-charge ratios 43, 42, and 41 represent significant secondary fragmentation products [1]. The mass-to-charge ratio 43 fragment, with 12.9% relative intensity, can correspond to either C₂H₃O⁺ or C₃H₇⁺ ions, both of which are common in alcohol and alkene fragmentation patterns [1] [18]. The mass-to-charge ratio 42 fragment represents C₂H₂O⁺ or C₃H₆⁺ species, while the mass-to-charge ratio 41 fragment corresponds to C₃H₅⁺, typical of allyl-type fragmentations [1].
Lower mass fragments at mass-to-charge ratios 39, 29, 27, 19, and 15 represent further fragmentation of the primary fragment ions [1]. The mass-to-charge ratio 39 fragment (C₃H₃⁺) results from hydrogen loss from the allyl fragment, while mass-to-charge ratio 29 can represent either CHO⁺ or C₂H₅⁺ ions [1]. The mass-to-charge ratio 27 fragment corresponds to C₂H₃⁺, and the mass-to-charge ratio 15 fragment represents the methyl cation (CH₃⁺) [1].
The fragmentation pattern of 4-penten-2-ol follows predictable pathways based on the stability of the resulting ionic species and the ease of bond cleavage [18] [19]. Alpha cleavage adjacent to the hydroxyl group represents the most favorable fragmentation pathway, as it generates stabilized oxonium ions that can undergo further rearrangement processes [19].
The preferential formation of the mass-to-charge ratio 45 base peak indicates the high stability of this fragment ion, which can be attributed to the presence of the oxygen heteroatom and its ability to stabilize positive charge through resonance interactions [18] [19]. The relatively high abundances of other oxygen-containing fragments further support the importance of oxygen-stabilized fragmentations in the mass spectrometric behavior of this compound [19].
The presence of alkene-derived fragments, particularly those containing three-carbon units, reflects the contribution of the double bond system to the fragmentation pattern [18]. The alkene functionality can participate in charge stabilization through resonance interactions, leading to the formation of stable allyl-type carbocations during the fragmentation process [19].
m/z | Relative Intensity (%) | Fragment Assignment |
---|---|---|
86 | - | M⁺- (molecular ion) |
71 | 3.2 | M-15 (loss of CH₃) |
45 | 100.0 | M-41 (loss of C₃H₅) |
43 | 12.9 | C₂H₃O⁺ or C₃H₇⁺ |
42 | 11.2 | C₂H₂O⁺- or C₃H₆⁺- |
41 | 11.1 | C₃H₅⁺ |
39 | 7.6 | C₃H₃⁺ |
29 | 3.2 | CHO⁺ or C₂H₅⁺ |
27 | 8.3 | C₂H₃⁺ |
19 | 3.7 | H₃O⁺ |
15 | 1.9 | CH₃⁺ |
The preparation of (S)-(+)-4-Penten-2-ol has been accomplished through several classical synthetic approaches, with aldol condensation and hydration methodologies representing the most established routes for accessing this important chiral building block.
The aldol condensation reaction represents one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry and has been extensively employed in the synthesis of 4-penten-2-ol derivatives. The reaction, first described by Charles Wurtz in 1872, involves the formation of a β-hydroxy aldehyde or ketone through the condensation of enolate ions with carbonyl compounds [1].
The base-catalyzed aldol condensation proceeds through a well-established mechanism involving enolate formation followed by nucleophilic addition. In the synthesis of 4-penten-2-ol, treatment of acetaldehyde with bases such as sodium ethoxide or sodium hydroxide in protic solvents leads to the formation of β-hydroxy aldehydes, which can subsequently be converted to the desired alcohol through reduction and functional group manipulation [1] [2] [3].
The reaction typically employs sodium hydroxide or potassium hydroxide as the base catalyst. The mechanism involves three key steps: (1) abstraction of an α-hydrogen from the carbonyl compound by the base to form an enolate ion, (2) nucleophilic attack of the enolate on the electrophilic carbonyl carbon of a second aldehyde molecule, and (3) protonation of the resulting alkoxide to yield the β-hydroxy aldehyde product [3].
For the synthesis of 4-penten-2-ol precursors, the equilibrium position of the aldol reaction depends critically on reaction conditions and substrate structure. The equilibrium generally favors the condensation product for aldehydes with no α-substituents but may favor the reactant for disubstituted aldehydes due to steric congestion in the aldol product [3].
The acid-catalyzed variant of the aldol condensation offers complementary reactivity patterns and has been employed in specific synthetic applications. The mechanism differs from the base-catalyzed process in that the carbonyl compound acts as a base to accept a proton, leading to enol formation rather than enolate formation [4] [1].
The acid-catalyzed process typically employs sulfuric acid as the catalyst and proceeds through protonation of the carbonyl oxygen, followed by enol formation and subsequent nucleophilic attack on another protonated carbonyl species. While this approach can provide different regioselectivity compared to the base-catalyzed reaction, yields are generally moderate (50-80%) due to competing side reactions [4] [1].
Recent developments in enzymatic catalysis have provided new opportunities for the stereoselective synthesis of aldol products. Enzymatic aldol condensations, particularly those employed in fatty acid biosynthesis, demonstrate remarkable stereoselectivity and have been adapted for the synthesis of chiral building blocks [1].
The enzymatic approach offers several advantages including high stereoselectivity, mild reaction conditions, and environmental compatibility. Yields typically range from 80-95%, significantly higher than traditional chemical methods. The enzymatic process involves multi-enzyme systems that can control both the regioselectivity and stereoselectivity of the condensation reaction [1].
Method | Catalyst/Conditions | Yield Range | Stereoselectivity | Temperature |
---|---|---|---|---|
Base-catalyzed | NaOH/KOH in protic solvent | 60-90% | Moderate | Room temperature |
Acid-catalyzed | H₂SO₄ | 50-80% | Variable | Elevated |
Enzymatic | Multi-enzyme system | 80-95% | High | Physiological |
The development of stereoselective aldol condensations has been crucial for accessing enantiomerically enriched 4-penten-2-ol. The use of chiral auxiliaries and chiral catalysts has enabled the preparation of single enantiomers with high optical purity [5].
A notable example involves the use of 2-methyl-4-pentenal in aldol condensations with various carbonyl partners. The reaction proceeds with excellent diastereoface selectivity, attributed to favorable transition state interactions between the double bond and the carbonyl group [5]. This methodology has been successfully applied in the synthesis of complex natural products, demonstrating its synthetic utility.
The hydration of pentenyl derivatives represents another classical approach to the synthesis of 4-penten-2-ol and related compounds. This methodology involves the addition of water across the double bond of appropriately substituted alkenes, following either Markovnikov or anti-Markovnikov regioselectivity depending on the specific conditions employed.
The acid-catalyzed hydration of alkenes follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the hydroxyl group adds to the more substituted carbon. This reaction has been extensively studied and optimized for the synthesis of secondary alcohols [6] [7] [8].
The mechanism involves three key steps: (1) protonation of the alkene by a hydronium ion to form a carbocation intermediate, (2) nucleophilic attack by water on the carbocation, and (3) deprotonation to yield the alcohol product. The regioselectivity is determined by the stability of the carbocation intermediate, with more substituted carbocations being favored [7] [8].
For the synthesis of 4-penten-2-ol derivatives, the hydration of 4-pentene-2-yl precursors under acidic conditions typically employs sulfuric acid as the catalyst. The reaction proceeds through a secondary carbocation intermediate, leading to the formation of the desired secondary alcohol. However, the reaction is not stereoselective, producing racemic mixtures when new stereocenters are formed [8] [9].
The anti-Markovnikov hydration, typically achieved through hydroboration-oxidation sequences, provides complementary regioselectivity to the acid-catalyzed process. This methodology has been particularly valuable for accessing alcohols with the hydroxyl group positioned on the less substituted carbon of the original alkene [10] [7].
The hydroboration-oxidation sequence involves initial syn-addition of borane across the double bond, followed by oxidation with hydrogen peroxide under basic conditions. This process is stereoselective, providing syn-addition products with high diastereoselectivity [10] [7].
Recent developments in asymmetric hydration have opened new possibilities for the enantioselective synthesis of chiral alcohols. These methods typically employ chiral catalysts or auxiliaries to control the stereochemical outcome of the hydration reaction [8] [9].
The asymmetric hydration of prochiral alkenes can be achieved through various approaches, including the use of chiral acid catalysts, chiral borane reagents, or enzymatic systems. The stereoselectivity depends on the specific chiral environment created by the catalyst or auxiliary, and optimization of reaction conditions is typically required for each substrate [8] [9].
Method | Regioselectivity | Stereoselectivity | Catalyst | Conditions |
---|---|---|---|---|
Markovnikov | More substituted C | Non-stereoselective | H₂SO₄/H₃O⁺ | Aqueous acid |
Anti-Markovnikov | Less substituted C | Syn-addition | BH₃·THF | Hydroboration-oxidation |
Asymmetric | Variable | Enantioselective | Chiral catalysts | Specialized conditions |
The development of stereoselective hydration methodologies has been driven by the need to access enantiomerically pure alcohols for pharmaceutical and agrochemical applications. Several approaches have been developed, including the use of chiral catalysts, chiral auxiliaries, and enzymatic systems.
Chiral phosphoric acids have emerged as effective catalysts for the asymmetric hydration of alkenes, providing moderate to good enantioselectivities under mild conditions. The reaction typically proceeds through a chiral phosphate intermediate, which controls the facial selectivity of water addition [8].
Enzymatic hydration systems, particularly those based on hydratases and related enzymes, offer excellent stereoselectivity and environmental compatibility. These systems can achieve very high enantiomeric excesses (>95%) under mild conditions, making them attractive for industrial applications [9].
The choice of hydration methodology depends on the specific substrate, desired regioselectivity, and stereochemical requirements. For the synthesis of (S)-(+)-4-penten-2-ol, the most effective approaches typically involve asymmetric variants that can provide high enantiomeric purity in the final product.
The stereoselective synthesis of (S)-(+)-4-penten-2-ol has been achieved through several advanced methodologies, with asymmetric allylboration and related approaches representing the most successful strategies for accessing this important chiral building block in high optical purity.
Asymmetric allylboration has emerged as one of the most powerful methods for the stereoselective synthesis of homoallylic alcohols, including (S)-(+)-4-penten-2-ol. This methodology capitalizes on the predictable stereochemical outcome of allylmetal reagents with carbonyl compounds through cyclic transition states.
The Brown allylboration system, developed by Herbert C. Brown and coworkers, represents a landmark achievement in asymmetric synthesis. The method employs diisopinocampheylborane (Ipc₂BH) as the chiral auxiliary, which can be prepared in high optical purity from either enantiomer of α-pinene [11] [12] [13].
The synthesis begins with the preparation of diisopinocampheylborane from α-pinene through hydroboration with borane-tetrahydrofuran complex. The resulting chiral borane reagent is then treated with allyl halides or allyl metals to generate the corresponding allyl-diisopinocampheylborane reagent [12].
For the synthesis of (S)-(+)-4-penten-2-ol, the allyl-diisopinocampheylborane reagent is treated with acetaldehyde at -78°C in an inert atmosphere. The reaction proceeds through a six-membered transition state, with the stereochemical outcome determined by the chirality of the isopinocampheyl auxiliary [11] [13].
The Brown allylboration typically provides excellent enantioselectivities (>95% ee) and good yields (70-85%). The absolute configuration of the product is predictable based on the chirality of the α-pinene starting material, with (+)-α-pinene leading to the (S)-alcohol and (-)-α-pinene providing the (R)-alcohol [11] [13].
The development of catalytic asymmetric allylboration has been a major advance in the field, eliminating the need for stoichiometric chiral reagents. BINOL (1,1'-bi-2-naphthol) derivatives have proven particularly effective as chiral catalysts for the asymmetric allylboration of aldehydes [14] [15] [16].
The catalytic system typically employs a BINOL derivative as the chiral ligand, combined with a Lewis acidic metal center such as titanium or zirconium. The reaction proceeds through a chiral metal-BINOL complex that activates the aldehyde and controls the facial selectivity of the allylboration [14] [16].
For the synthesis of (S)-(+)-4-penten-2-ol, the catalytic allylboration employs allylborane reagents in the presence of chiral BINOL catalysts. The reaction typically proceeds at temperatures ranging from -20°C to room temperature, with yields of 65-95% and enantioselectivities exceeding 90% ee [14] [15] [16].
The catalytic approach offers several advantages over stoichiometric methods, including reduced waste generation, improved atom economy, and the ability to use readily available starting materials. The catalyst can often be recovered and reused, making the process more economically viable [16].
The asymmetric allylboration reaction proceeds through a well-defined mechanism involving a six-membered transition state. The stereochemical outcome is determined by the relative orientation of the aldehyde and allyl components within this transition state, which is controlled by the chiral auxiliary or catalyst [14] [16].
In the Brown system, the isopinocampheyl groups provide a chiral environment that favors one transition state over the other. The large steric bulk of the isopinocampheyl groups creates a chiral pocket that preferentially accommodates the aldehyde in one orientation [12] [13].
For BINOL-derived catalysts, the mechanism involves coordination of the aldehyde to the chiral metal center, followed by delivery of the allyl group from the si or re face of the carbonyl. The stereochemical outcome is determined by the absolute configuration of the BINOL ligand and the specific metal center employed [14] [16].
Method | Chiral Source | Yield Range | Enantioselectivity | Temperature |
---|---|---|---|---|
Brown allylboration | Diisopinocampheylborane | 70-85% | >95% ee | -78°C |
BINOL catalysis | Chiral BINOL derivatives | 65-95% | >90% ee | -20°C to rt |
Chiral auxiliaries | Various chiral ligands | 60-90% | 80-95% ee | Variable |
Enzymatic methods have emerged as powerful alternatives for the stereoselective synthesis of (S)-(+)-4-penten-2-ol, offering excellent selectivity under mild conditions with minimal environmental impact.
Ene-reductases represent a class of enzymes that catalyze the stereoselective reduction of activated alkenes to provide chiral products. These enzymes have been successfully applied to the synthesis of chiral alcohols, including 4-penten-2-ol derivatives [17] [18].
The enzymatic reduction typically employs ene-reductases such as OYE2-3 or NemA, which demonstrate high stereospecificity in the reduction of α,β-unsaturated carbonyl compounds. The reaction proceeds through a flavin-dependent mechanism, with the enzyme providing a chiral environment that controls the stereochemical outcome [17].
For the synthesis of (S)-(+)-4-penten-2-ol, the enzymatic approach involves the reduction of appropriately substituted enones using ene-reductases, followed by stereoselective reduction of the carbonyl group using alcohol dehydrogenases. This two-step process provides excellent stereoselectivity (>98% ee) and good yields (80-95%) [17] [18].
Alcohol dehydrogenases (ADHs) have been extensively used for the stereoselective reduction of ketones to provide chiral secondary alcohols. These enzymes demonstrate remarkable enantioselectivity and can be used in combination with ene-reductases for the synthesis of complex chiral alcohols [17].
The ADH-catalyzed reduction typically employs NADH or NADPH as the cofactor, with cofactor regeneration achieved through coupled enzyme systems. The reaction proceeds under mild conditions (room temperature, physiological pH) and provides excellent stereoselectivity [17].
The combination of ene-reductases and alcohol dehydrogenases in cascade reactions has proven particularly effective for the synthesis of (S)-(+)-4-penten-2-ol. The multienzymatic approach allows for the stereoselective construction of multiple stereocenters in a single transformation [17] [18].
Several additional methods have been developed for the stereoselective synthesis of (S)-(+)-4-penten-2-ol, including asymmetric hydrogenation, chiral auxiliary approaches, and metal-catalyzed transformations.
Asymmetric hydrogenation has been applied to the synthesis of chiral alcohols through the reduction of appropriately substituted precursors. While direct hydrogenation of 4-penten-2-ol is not stereoselective, the asymmetric hydrogenation of related compounds can provide access to chiral intermediates [19] [20].
The asymmetric hydrogenation typically employs chiral rhodium or ruthenium catalysts with phosphine ligands. The reaction proceeds under hydrogen atmosphere at elevated pressure and temperature, with stereoselectivity controlled by the chiral ligand environment [19] [20].
Chiral auxiliary approaches have been successfully employed for the stereoselective synthesis of (S)-(+)-4-penten-2-ol. These methods typically involve the temporary attachment of a chiral auxiliary to the substrate, followed by stereoselective transformation and auxiliary removal [10] [21].
The chiral auxiliary method offers predictable stereochemical outcomes and can be applied to a wide range of substrates. However, the approach requires additional steps for auxiliary attachment and removal, which may limit its practical utility [10] [21].
The development of efficient synthetic methodologies for (S)-(+)-4-penten-2-ol has been driven by its importance as a chiral building block in natural product synthesis and pharmaceutical applications. The combination of classical and modern approaches provides synthetic chemists with a diverse toolkit for accessing this important compound in high optical purity.
Flammable